Tetrazanbigen
Beschreibung
Historical Context and Initial Research Directions
The initial discovery and development of Tetrazanbigen (TNBG) can be traced to a research team at Chongqing Medical University. ctdbase.orgnih.gov Early investigations established TNBG as a novel synthetic antitumor agent, demonstrating significant efficacy against common solid tumors both in in vitro and in vivo models. ctdbase.orgnih.govnih.gov
A key initial research direction focused on elucidating TNBG's mechanism of action. Studies revealed that TNBG might induce cancer cell death through a tumor-associated lipoidosis mechanism, leading to the accumulation of lipid droplets (LDs) within the cytoplasm. ctdbase.orgnih.govnih.gov For instance, in human hepatocellular carcinoma cell line QGY-7701, exposure to TNBG resulted in a notable increase in lipid droplets, and cDNA microarray analysis indicated differential expression of genes related to lipid metabolism. ctdbase.org Comparative proteomics analysis further supported this, identifying several up-regulated or down-regulated proteins primarily linked to lipid metabolism, suggesting that TNBG's antitumor effect is likely mediated by its influence on tumor lipid metabolism. nih.gov
Despite its promising antitumor activity, early research identified a significant challenge: TNBG exhibited poor water solubility. nih.govnih.govnih.gov This characteristic presented a considerable hurdle for its potential therapeutic application, prompting subsequent research to focus on developing derivatives with improved physicochemical properties.
Scope and Significance of Current Academic Investigations on this compound Analogues
Current academic investigations into this compound largely revolve around the design, synthesis, and evaluation of novel TNBG analogues. The primary objective of this research is to enhance the compound's pharmacological profile, particularly its water solubility and antiproliferative activities, while maintaining or improving its anticancer efficacy. nih.govnih.govnih.gov
Significant progress has been made in developing TNBG derivatives with improved water solubility. For example, compound 14g, a novel TNBG analogue, demonstrated an excellent water solubility of 31.4 mg/mL, which is over 1000-fold higher than that of the parent TNBG (4 μg/mL). nih.govnih.gov Another notable derivative, TNBG-5602, also exhibited good water solubility, reaching 152.95 μg/ml at pH 7.4. nih.gov
These analogues have shown potent antiproliferative effects across various human cancer cell lines. Compound 14g, for instance, strongly inhibited the growth of HepG2 and A549 cells with low IC50 values. nih.govnih.gov TNBG-5602 has also demonstrated a strong antiproliferative effect, particularly against liver cancer cells like QGY-7701, inhibiting their proliferation in a concentration-dependent manner and inducing cell cycle arrest at the G1 phase. nih.gov
The mechanistic investigations of these analogues have broadened the understanding of TNBG's anticancer actions. Compound 14g's anticancer effects are partly attributed to the partial activation and upregulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) expression. nih.gov This finding positions TNBG derivatives as potential PPARγ partial agonists in cancer therapy. nih.gov Furthermore, studies on TNBG-5602 have revealed its interaction with the phosphatase and tensin homolog deleted on Chromosome 10 (PTEN) and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. Research indicates that PTEN is a target gene for TNBG-5602's anticancer effects via this pathway, with exogenous PTEN overexpression strengthening the anticancer effects and PTEN silencing weakening them.
The efficacy of these analogues has also been validated in in vivo xenograft models, where compounds like 14g and TNBG-5602 significantly reduced tumor growth. nih.govnih.gov The ongoing academic investigations, including structure-activity relationship (SAR) studies, continue to optimize the chemical structures of TNBG derivatives to enhance their physical properties and biological effects, underscoring their significance in the ongoing search for effective anticancer therapeutics. nih.govnih.gov
Table 1: Comparative Data of this compound (TNBG) and Selected Analogues
| Compound Name | Water Solubility | IC50 (HepG2 cells) | IC50 (A549 cells) | Key Mechanism/Notes |
| This compound (TNBG) | 4 μg/mL nih.govnih.gov | Moderate inhibition nih.govnih.gov | Moderate inhibition nih.govnih.gov | Induces lipoapoptosis, interferes with lipid metabolism ctdbase.orgnih.govnih.gov |
| Compound 14g | 31.4 mg/mL nih.govnih.gov | 0.54 μM nih.govnih.gov | 0.47 μM nih.govnih.gov | PPARγ partial agonist, upregulation of PPARγ expression nih.gov |
| TNBG-5602 | 152.95 μg/mL (at pH 7.4) nih.gov | Strong antiproliferative effect (especially on QGY-7701) nih.gov | Not specified | Inhibits proliferation via PTEN/PI3K/Akt pathway |
Eigenschaften
Molekularformel |
C18H16N4 |
|---|---|
Molekulargewicht |
288.35 |
IUPAC-Name |
5,6,13,14-Tetrahydro-4bH-6,7,12,12b-tetraaza-benzo[b]chrysene |
InChI |
InChI=1S/C18H16N4/c1-2-6-13-12(5-1)9-10-22-16(13)11-19-17-18(22)21-15-8-4-3-7-14(15)20-17/h1-8,16H,9-11H2,(H,19,20) |
InChI-Schlüssel |
KQQCOPLSURIQAA-UHFFFAOYSA-N |
SMILES |
C1(N=C2NCC34)=CC=CC=C1N=C2N4CCC5=C3C=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TNBG; Tetrazanbigen |
Herkunft des Produkts |
United States |
Synthetic Methodologies for Tetrazanbigen and Its Structural Analogues
Core Synthetic Pathways and Reaction Schemes for Tetrazanbigen
The fundamental approach to synthesizing the this compound core involves a condensation reaction that forms a key heterocyclic ring system. This process is adaptable for creating a variety of derivatives by modifying the initial precursors or by subsequent reactions on the this compound scaffold. acs.org
The synthesis of this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is characterized by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com In the case of this compound synthesis, the electron-deficient nature of the quinoxaline (B1680401) ring facilitates the displacement of a chlorine atom by an amine nucleophile. The reaction is initiated by the condensation of (1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with 2,3-dichloroquinoxaline (B139996). rsc.org The amine group of the tetrahydroisoquinoline derivative acts as the nucleophile, attacking the quinoxaline ring and replacing one of the chlorine atoms. The presence of electron-withdrawing groups on the aromatic ring enhances its reactivity towards nucleophiles, a key principle in SNAr reactions. masterorganicchemistry.com
The primary precursors for the synthesis of this compound are (1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine (1b) and 2,3-dichloroquinoxaline (1c). rsc.orgnih.gov These precursors are themselves synthesized in the laboratory. rsc.orgnih.gov The reaction between these two precursors generates the core structure of this compound. The synthesis of various structural analogues of this compound can be achieved by utilizing different substituted precursors. For instance, derivatives can be synthesized by reacting TNBG with various alkyl or acyl halides. This modular approach allows for the systematic exploration of the chemical space around the this compound scaffold to optimize its biological activity and physicochemical properties. researchgate.net
Optimization of Synthetic Parameters for this compound Yield and Purity
To maximize the efficiency of this compound synthesis and to ensure the high purity of the final product, systematic optimization of reaction parameters is crucial. Key factors that are typically investigated include the choice of base, the solvent system, and the reaction temperature. nih.gov
The selection of a suitable base is critical in the synthesis of this compound as it plays a role in enhancing the nucleophilicity of the amine precursor. A screening of various classical solid alkalis has been performed to identify the most effective base for the reaction. nih.gov The bases tested included potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃). nih.gov Among these, potassium carbonate was found to provide the highest yield of the desired product. nih.gov The use of an excess of the base is also a common strategy to drive the reaction to completion.
Table 1: Effect of Different Bases on this compound Synthesis
This table is generated based on data indicating potassium carbonate as the optimal base among those tested. nih.gov
The choice of solvent significantly impacts the reaction rate and yield of this compound synthesis. nih.gov The solvent's ability to solubilize the reactants and stabilize the transition state is a key consideration. Several solvents have been examined, including N,N-dimethylformamide (DMF), toluene (B28343), and xylene. nih.gov DMF was identified as the superior solvent for this reaction, likely due to its high polarity which effectively solubilizes both the organic precursors and the inorganic base. nih.gov The use of less polar solvents like toluene and xylene resulted in lower yields. nih.gov
Table 2: Influence of Solvent on this compound Synthesis
This table is generated based on findings that DMF is the optimal solvent for the reaction. nih.gov
Temperature is a critical parameter that must be carefully controlled to ensure a good yield of this compound and to minimize the formation of unwanted side products. nih.gov The effect of temperature on the reaction has been systematically studied. nih.gov It was found that either decreasing the reaction temperature to 80 °C or increasing it to 145 °C led to a diminished yield. nih.gov While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. Conversely, lower temperatures can significantly slow down the reaction kinetics. The optimal temperature for the synthesis of this compound has been determined to be around 110-120 °C, although for the synthesis of some derivatives, the reaction is carried out at room temperature. nih.gov
Table 3: Impact of Temperature on this compound Synthesis Yield
This table summarizes the observed effects of temperature on the reaction yield. nih.gov
Rational Design and Synthesis Strategies for this compound Analogues
The core focus of medicinal chemistry efforts around this compound has been the rational design of analogues with improved properties. nih.gov These strategies involve targeted chemical modifications to the parent structure to overcome limitations such as poor aqueous solubility while maintaining or enhancing biological efficacy. rsc.org
Targeted Alkylation and Acylation Approaches
A key strategy in modifying this compound involves the introduction of various functional groups through alkylation and acylation reactions. These modifications are typically aimed at the nitrogen atoms within the core structure to introduce side chains that can favorably alter the molecule's physicochemical properties. acs.org
Development of Analogues with Enhanced Physicochemical Characteristics
A primary driver for the synthesis of this compound analogues has been the need to improve its physicochemical properties, most notably its poor water solubility. nih.govrsc.org The parent compound, TNBG, has a water solubility of approximately 4 μg/mL. acs.org Through rational design and chemical synthesis, researchers have successfully developed analogues with dramatically improved solubility.
One such analogue, compound 14g, demonstrated an exceptional water solubility of 31.4 mg/mL, representing a more than 1000-fold increase compared to TNBG. nih.govacs.org Another derivative, TNBG-5602, also showed significantly improved water solubility, reaching 152.95 μg/mL at a pH of 7.4. researchgate.net Compound 2a, a result of C-ring optimization, exhibited good aqueous solubility in the range of 0.15–15 mg/mL at both pH 7.4 and 2.0. rsc.orgnih.gov These examples highlight the success of synthetic strategies in overcoming a major hurdle for the therapeutic development of this compound.
Below is an interactive data table summarizing the enhanced solubility of selected this compound analogues.
| Compound | Modification Strategy | Reported Water Solubility | Fold Increase vs. TNBG (approx.) |
| This compound (TNBG) | Parent Compound | 4 μg/mL | 1x |
| 14g | Alkylation/Acylation | 31.4 mg/mL | >7800x |
| TNBG-5602 | Side Chain Modification | 152.95 μg/mL (at pH 7.4) | ~38x |
| 2a | C-ring Optimization | 0.15–15 mg/mL (at pH 7.4 and 2.0) | 37.5x - 3750x |
Purification Methodologies for this compound Compounds
The purification of this compound and its synthesized analogues is a critical step to ensure the isolation of compounds with high purity for subsequent biological evaluation. acs.org Standard chromatographic techniques are employed for this purpose.
Following the chemical reactions, the reaction progress is typically monitored by thin-layer chromatography (TLC). acs.org Once the reaction is complete, the purification of the target compounds is achieved using column chromatography. acs.org The stationary phase used is typically silica (B1680970) gel (300–400 mesh). acs.org The purity of the final compounds is then often verified using high-performance liquid chromatography (HPLC), with many target compounds achieving a purity of no less than 95%. acs.org
Advanced Spectroscopic and Structural Characterization of Tetrazanbigen Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the structure of organic molecules in solution. For Tetrazanbigen and its analogues, both ¹H and ¹³C NMR spectroscopy provide critical insights into the molecular framework, connectivity of atoms, and the chemical environment of individual nuclei. Detailed NMR data for a series of novel this compound analogues are available in the supporting information of a study by Ma et al. (2021). acs.org
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the analysis of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the quinoxaline (B1680401) core and the aliphatic protons of the tetrahydroisoquinoline moiety. The chemical shifts (δ) of these protons are influenced by the electronic effects of neighboring atoms and functional groups. Furthermore, the spin-spin coupling patterns (splitting of signals) provide definitive evidence for the connectivity of protons, allowing for the assignment of specific protons to their positions within the molecule.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment. This technique is crucial for confirming the number of carbon atoms in the molecule and for identifying the presence of key functional groups. The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the molecular structure in solution. acs.org
Table 1: Representative NMR Spectroscopic Data for a this compound Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H | [Data unavailable] | [Data unavailable] | [Data unavailable] |
| ¹³C | [Data unavailable] | [Data unavailable] | [Data unavailable] |
Note: Specific chemical shifts and coupling constants for this compound and its derivatives are contained within the supporting information of specialized research articles, which are not directly accessible. The table structure is provided as a template for such data.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital technique for the precise determination of the molecular weight of a compound and, consequently, its elemental composition. For this compound and its analogues, HRMS provides an exact mass measurement with a high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula from a list of possibilities within a given mass range. The experimentally determined exact mass is compared to the calculated theoretical mass for a proposed molecular formula, and a close match provides strong evidence for the correct elemental composition. This technique is a cornerstone in the characterization of novel compounds, and HRMS data for new this compound derivatives have been reported. acs.org
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a this compound Derivative
| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |
| [Data unavailable] | [Data unavailable] | [Data unavailable] |
Note: The precise HRMS data for this compound compounds are found in the supplementary materials of scientific publications. This table illustrates the format in which such data is presented.
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Geometry
Table 3: Crystallographic Data for a this compound Derivative (C₁₉H₁₈N₄O)
| Parameter | Value |
| Molecular Formula | C₁₉H₁₈N₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3744(16) |
| b (Å) | 13.7367(15) |
| c (Å) | 11.208(2) |
| β (°) | 118.51(2) |
| Volume (ų) | 1538.9(5) |
| Z | 4 |
Data sourced from ResearchGate. researchgate.net
Integration of Spectroscopic Data for Comprehensive Structural Validation
The comprehensive structural validation of this compound compounds relies on the synergistic integration of data from various spectroscopic and analytical techniques. While NMR spectroscopy elucidates the molecular structure in solution and HRMS confirms the elemental composition, SCXRD provides the definitive solid-state structure. acs.orgresearchgate.net The correlation of data from these independent methods is crucial. For instance, the molecular formula determined by HRMS must be consistent with the number and types of atoms observed in the ¹H and ¹³C NMR spectra. Furthermore, the connectivity of atoms deduced from NMR should align with the three-dimensional arrangement determined by SCXRD. This integrated approach ensures a robust and unequivocal characterization of the molecular structure of this compound and its derivatives, which is fundamental for understanding their chemical properties and biological activities.
Computational and Theoretical Investigations of Tetrazanbigen Systems
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking simulations are widely employed to predict how a ligand, such as Tetrazanbigen or its analogues, interacts with a specific biological target at an atomic level. This technique helps in understanding the molecular recognition process and identifying potential binding sites.
Prediction of Binding Poses and Interaction Energies
Molecular docking studies have been utilized to identify the binding poses of this compound derivatives with various receptors. For instance, AutoDockTools-1.5.7 has been employed to determine binding poses with receptors like 3S9S, prioritizing derivatives that exhibit favorable binding energies, typically less than -8 kcal/mol . In a study focusing on the metabolism of TNBG-5602, a derivative of this compound, molecular docking was performed for its binding site with cytochrome P450 (CYP) enzymes researchgate.net. Results indicated that TNBG-5602 docked well with CYP2D6, with an interaction formed by the amino (NH) group on the side chain bonding with ASP301 on the CYP2D6 enzyme researchgate.net. These predictions of binding poses and interaction energies are crucial for understanding the molecular basis of drug action and guiding further chemical modifications.
Analysis of Ligand-Receptor Binding Domains (e.g., Peroxisome Proliferator-Activated Receptors)
This compound and its analogues have been extensively investigated for their interactions with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. The anticancer effect of TNBG-5602, a derivative of this compound, is suggested to be exerted through activating PPARγ researchgate.netoup.com. PPARγ is a member of the nuclear receptor superfamily of ligand-inducible transcription factors, recognized for its role in regulating fat-specific gene expression and controlling lipid uptake, transport, storage, and disposal in cells with active lipid metabolism acs.org. Compounds that activate PPARγ can induce excessive accumulation of lipid droplets, which has been shown to inhibit the growth and induce differentiation of malignant cells acs.org.
Researchers have synthesized a series of this compound analogues with the aim of improving their water solubility and anticancer activities by targeting PPARγ acs.orgnih.govcncb.ac.cnmdpi.comx-mol.netnih.govresearchgate.net. PPARs are crucial regulators of various cellular and metabolic functions, including glucose and lipid homeostasis nih.govmdpi.comresearchgate.net. These receptors translocate to the nucleus and form heterodimers with retinoid X receptors (RXR), interacting with peroxisome proliferator response elements (PPREs) in targeted genes to regulate transcriptional activity nih.govmdpi.com. Specific crystallographic structures of PPARs, such as PDB IDs 2XKW, 1FM6, and 5Y2O for PPARγ, and 3ETI and 3SP6 for PPARα, have been utilized in molecular docking studies to analyze ligand-receptor binding domains for various PPAR ligands, including those structurally related to this compound derivatives nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Field Correlation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the steric and electrostatic fields of a set of molecules with their observed biological activities. For this compound derivatives, CoMFA models have been developed to understand how these molecular fields influence their bioactivity researchgate.netusmba.ac.ma. These models have demonstrated satisfactory statistical parameters, with reported Q² values ranging from 0.593 to 0.887 and R² values from 0.878 to 0.988 researchgate.netusmba.ac.ma. The predictive capacity of these models is further supported by R²test values, such as 0.825 usmba.ac.ma. The contour maps derived from CoMFA models provide valuable visual insights, indicating regions where steric or electrostatic modifications can enhance or diminish biological activity, thereby guiding the design of new potential compounds researchgate.netusmba.ac.ma.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that extends CoMFA by incorporating additional molecular fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. CoMSIA models for this compound derivatives have also shown excellent predictive capacities, with Q² values ranging from 0.657 to 0.901 and R² values from 0.872 to 0.990 researchgate.netusmba.ac.ma. These models help in understanding that variations in biological activity are significantly influenced by interactions with steric, electrostatic, and hydrophobic fields usmba.ac.ma. Similar to CoMFA, the contour maps generated from CoMSIA models are instrumental in identifying key structural features that contribute to the observed biological effects, providing a basis for further molecular modifications researchgate.netusmba.ac.ma.
Table 1: Representative QSAR Model Parameters for this compound Derivatives
| QSAR Method | Q² Value | R² Value | R²test Value | Reference |
| CoMFA | 0.887 | 0.988 | N/A | researchgate.net |
| CoMFA | 0.593 | 0.878 | 0.825 | usmba.ac.ma |
| CoMSIA | 0.901 | 0.990 | N/A | researchgate.net |
| CoMSIA | 0.657 | 0.872 | 0.833 | usmba.ac.ma |
Virtual Screening Approaches for Identification of Promising Analogues
Virtual screening is a computational technique used to rapidly search large databases of chemical compounds to identify those that are most likely to bind to a drug target, thereby accelerating the drug discovery process. For this compound systems, virtual screening has been a key strategy in identifying promising analogues.
This approach has been performed in combination with structure-based design, synthesis, and biological evaluation, both in vitro and in vivo, leading to the identification of potent candidates researchgate.netresearchgate.net. For instance, virtual screening has been instrumental in identifying novel PPARγ partial agonists cncb.ac.cndntb.gov.ua. A combined ligand- and structure-based virtual screening protocol has been successfully employed to identify submicromolar PPARγ partial agonists cncb.ac.cn. This process often involves screening large libraries, such as the Targetmol L6000 Natural Product Library, followed by more rigorous computational analyses including molecular dynamics (MD) simulations and molecular mechanics Poisson–Boltzmann surface area (MM-PBSA) analysis to further refine the selection of potential drug candidates researchgate.net. These computational efforts have played a significant role in the development of this compound derivatives with improved properties.
Advanced Computational Chemistry Techniques (e.g., DFT, Molecular Dynamics) in Related Systems
Advanced computational chemistry techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, play a pivotal role in understanding the intricate properties and interactions of chemical compounds at an atomic and molecular level. These methods are indispensable in modern drug discovery and materials science, offering insights that complement experimental findings. For compounds like this compound (TNBG) and its derivatives, which are complex nitrogen-containing heterocyclic systems, DFT and MD provide critical information regarding their electronic structure, reactivity, stability, and interactions with biological targets.
Application to this compound and its Derivatives
Computational investigations into this compound (TNBG) and its analogues have leveraged techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations to elucidate their mechanisms of action and guide the design of improved derivatives. Specifically, in silico studies have focused on optimizing this compound derivatives as partial agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) researchgate.netresearchgate.net.
For the optimization of this compound derivatives, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. These models correlate molecular fields (e.g., steric and electrostatic properties) with observed bioactivity, providing a predictive framework for designing new compounds with enhanced properties. For instance, CoMSIA models have achieved robust statistical metrics, indicating their reliability in predicting biological activity ctdbase.org.
Molecular docking studies are crucial for predicting the binding modes and affinities of this compound derivatives with target proteins, such as PPARγ. These studies aim to identify favorable binding poses and estimate binding energies, which are key indicators of potential therapeutic efficacy researchgate.netctdbase.org. Derivatives exhibiting favorable binding energies (e.g., less than -8 kcal/mol) are often prioritized for further investigation ctdbase.org.
To assess the stability of predicted binding poses and the dynamic behavior of ligand-protein complexes, molecular dynamics (MD) simulations are utilized. These simulations track the movement of atoms over time, providing insights into the conformational changes of both the ligand and the protein, and the stability of their interactions in a simulated physiological environment. For example, MD simulations extending over hundreds of nanoseconds (e.g., 200 ns) have been used to demonstrate the stable binding of quinoxaline (B1680401) derivatives to targets like VEGFR-2, a relevant target for anticancer compounds glixxlabs.com. The stability observed in MD simulations validates the static docking predictions, offering a more comprehensive understanding of the molecular recognition process ctdbase.org.
Table 1: Representative Computational Parameters for this compound Derivative Optimization
| Computational Technique | Parameter | Typical Value/Observation | Reference |
| 3D-QSAR (CoMSIA) | Q² (Cross-validated R²) | 0.592 | ctdbase.org |
| 3D-QSAR (CoMSIA) | R² (Non-cross-validated R²) | 0.887 | ctdbase.org |
| 3D-QSAR (CoMSIA) | R²test (Test set R²) | 0.717 | ctdbase.org |
| Molecular Docking | Favorable Binding Energy | < -8 kcal/mol | ctdbase.org |
| Molecular Dynamics | Binding Stability | Demonstrated over 200 ns | glixxlabs.com |
Advanced Computational Chemistry Techniques in Related Systems
The computational approaches applied to this compound are part of a broader trend in the study of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry due to their diverse biological activities, including anticancer properties drugbank.comglixxlabs.comprobes-drugs.org. Quinoxaline and tetrahydroisoquinoline moieties, which form the core structure of this compound, are frequently subjected to advanced computational analyses.
Density Functional Theory (DFT) is extensively used to investigate the electronic structure, reactivity, and spectroscopic properties of these compounds. DFT calculations can determine various global reactivity characteristics, such as:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into a molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO gap is indicative of chemical stability and reactivity glixxlabs.com.
Electronic Hardness and Chemical Potential: These parameters further describe a molecule's resistance to deformation of its electron cloud and its tendency to donate or accept electrons glixxlabs.com.
Electrophilicity Index: This index quantifies a molecule's propensity to accept electrons glixxlabs.com.
Mulliken Charges: These charges describe the distribution of electron density within a molecule, influencing intermolecular interactions glixxlabs.com.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution and potential sites for electrophilic and nucleophilic attack, crucial for understanding molecular recognition and binding glixxlabs.com.
DFT studies have been applied to various nitrogen-containing heterocycles, including quinoxaline and tetrahydroisoquinoline derivatives, to understand their structural properties, stability, and reactivity profiles glixxlabs.com. For example, DFT has been used to confirm the structural properties of synthesized tetrahydroisoquinoline derivatives and to underscore the stability and reactivity of quinoxaline derivatives glixxlabs.com.
Table 2: Typical DFT Parameters and Insights for Nitrogen-Containing Heterocycles
| DFT Parameter | Description | Insight Provided | Reference |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical stability, reactivity, and electronic transitions | glixxlabs.com |
| Electronic Hardness | Resistance to electron cloud deformation | Molecular stability and reactivity | glixxlabs.com |
| Chemical Potential | Tendency to donate or accept electrons | Electron transfer processes | glixxlabs.com |
| Electrophilicity Index | Propensity to accept electrons | Reactivity towards nucleophiles | glixxlabs.com |
| Mulliken Charges | Distribution of electron density | Sites for intermolecular interactions (e.g., hydrogen bonding) | glixxlabs.com |
| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution around a molecule | Identification of potential electrophilic and nucleophilic sites, crucial for drug-receptor binding | glixxlabs.com |
These advanced computational techniques, when applied to this compound and its related chemical systems, offer a powerful means to accelerate the discovery and optimization of novel therapeutic agents by providing a detailed understanding of their fundamental chemical and biological interactions.
Molecular and Cellular Mechanisms of Tetrazanbigen Action
Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)
Characterization of PPARγ Partial Agonism
Tetrazanbigen and its synthesized derivatives have been characterized as partial agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) nih.govnih.govdrugbank.com. PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and adipocyte differentiation nih.gov. The partial agonism of TNBG towards PPARγ is central to its mechanism of action, particularly in inducing lipoapoptosis in cancer cells nih.govprobes-drugs.orgdrugbank.com.
Studies have shown that while TNBG itself exhibits moderate inhibitory effects on human cancer cell lines, its derivatives have demonstrated improved properties. For instance, a novel analogue, compound 14g (also referred to as Analog 45a), was identified for its significantly enhanced water solubility (31.4 mg/mL, over 1000-fold higher than TNBG's 4 µg/mL) and potent antiproliferative activities drugbank.com. This derivative strongly inhibited the growth of HepG2 and A549 human cancer cell lines, with IC50 values of 0.54 µM and 0.47 µM, respectively drugbank.com. The anticancer effects of these compounds are attributed, in part, to the partial activation and upregulation of PPARγ expression drugbank.com.
The concept of partial agonism is therapeutically advantageous as it may offer a more balanced activation of PPARγ compared to full agonists, potentially leading to a more desirable therapeutic profile with fewer adverse effects.
Table 1: Antiproliferative Activity of this compound and a Key Derivative
| Compound | Structural Modification | Solubility | IC50 (µM) on QGY-7701 Cells | IC50 (µM) on HepG2 Cells | IC50 (µM) on A549 Cells | Primary Target/Mechanism |
| This compound (TNBG) | None | 4 µg/mL | 8.75 nih.gov | - | - | PPARγ/Lipoapoptosis |
| Analog 45a (14g) | Methoxy at C17 | 31.4 mg/mL | - | 0.54 nih.govdrugbank.com | 0.47 nih.govdrugbank.com | PPARγ agonist |
Ligand-Dependent Transcriptional Regulation through PPARs
Peroxisome proliferator-activated receptors (PPARs) are a subfamily of nuclear receptors that function as ligand-dependent transcription factors nih.gov. Upon binding with their respective ligands, such as this compound or its derivatives, PPARs form a heterodimeric complex with the retinoid X receptor (RXR) nih.gov. This heterodimer then translocates into the cell nucleus, where it binds to specific DNA sequences known as PPAR response elements (PPREs) located in the enhancer regions of target genes nih.gov.
This binding initiates the transcriptional activation of genes involved in various metabolic processes, including lipid metabolism and glucose homeostasis nih.gov. The partial agonistic activity of TNBG on PPARγ leads to the transcriptional upregulation of genes that promote lipid accumulation within cancer cells, a process critical for inducing lipoapoptosis probes-drugs.orgdrugbank.com. This ligand-dependent transcriptional regulation is a fundamental mechanism by which TNBG exerts its anticancer effects.
Investigations of Cell Cycle Modulation and Apoptosis Pathways at the Cellular Level
Beyond its effects on lipid metabolism, this compound has been shown to modulate cell cycle progression and induce apoptosis in cancer cells. Investigations into the cellular mechanisms of TNBG revealed its ability to induce S phase arrest and promote apoptosis in human hepatocellular carcinoma QGY-7701 cells probes-drugs.org.
The induction of apoptosis by TNBG involves an imbalance in the expression of anti-apoptotic and pro-apoptotic proteins, such as an increase in Bax levels and a decrease in Bcl-2 levels. This shift contributes to the activation of caspases, including cleaved caspase 9 and caspase 3, which are key executioners of the apoptotic pathway. The characteristic accumulation of lipid droplets within the cytoplasm of cancer cells, leading to lipoapoptosis, is a prominent feature of TNBG's cellular impact nih.govprobes-drugs.org.
Proteomic analyses have further supported these findings, indicating that TNBG treatment alters the expression of proteins critical for tumor growth and progression. For instance, a decrease in the expression of GRP94, a molecular chaperone, has been observed, which may contribute to the inhibition of cancer cell growth.
Explorations of Other Molecular Interactions (e.g., DNA intercalation, kinase inhibition in related quinoxaline (B1680401) scaffolds)
The chemical scaffold of this compound, featuring a quinoxaline core, suggests potential for other molecular interactions commonly observed in this class of compounds ctdbase.orgnih.gov. Quinoxaline derivatives are a versatile class of heterocyclic compounds known for their diverse biological activities, including DNA intercalation and inhibition of various kinases.
While this compound's primary anticancer mechanism is strongly linked to PPARγ partial agonism and subsequent lipoapoptosis, some of its derivatives have demonstrated additional modes of action. For example, a chloro-derivative of TNBG has been reported to exhibit DNA intercalation activity, contributing to its tumor growth inhibition nih.gov.
Furthermore, quinoxaline-based scaffolds are well-documented as inhibitors of protein kinases, particularly tyrosine kinases. These compounds can interfere with critical cellular signaling pathways such as PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer. Although direct strong evidence for this compound itself acting as a significant kinase inhibitor or DNA intercalator (beyond its derivatives) is less emphasized in the current literature, the presence of the quinoxaline moiety in its structure highlights the potential for such interactions, either directly or through metabolic transformations or structural modifications.
Structure Activity Relationship Sar of Tetrazanbigen Derivatives in Molecular and Cellular Interactions
Correlating Structural Features with Molecular Binding Affinity and Selectivity
The core structure of Tetrazanbigen is composed of quinoxaline (B1680401) and tetrahydroisoquinoline, which are closely connected through a five-ring system ctdbase.orgnih.gov. This intricate architecture is fundamental to its molecular interactions and observed biological activities. The quinoxaline core is hypothesized to facilitate interactions with biological targets, potentially through intercalation with DNA or proteins nih.gov. The tetrahydroisoquinoline side chain is believed to enhance binding to nuclear receptors, such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) nih.gov.
Research into TNBG derivatives has revealed that modifications to this core structure can significantly alter molecular binding affinity and selectivity. For instance, a series of novel TNBG analogues were developed to improve antiproliferative activities, with some compounds acting as partial agonists of PPARγ nih.gov. This partial activation and upregulation of PPARγ expression by derivatives like compound 14g indicate a specific molecular interaction that contributes to their anticancer effects nih.gov. While direct binding affinity (e.g., Ki, Kd) values for TNBG and its derivatives against specific molecular targets are not extensively detailed in the provided literature, the observed changes in cellular activity strongly correlate with modulated molecular interactions. The development of derivatives with improved activity suggests that specific structural features are critical for optimal engagement with these molecular targets.
Impact of Substituent Groups on Cellular Pathway Modulation
The modulation of cellular pathways by this compound and its derivatives is primarily linked to their ability to interfere with lipid metabolism, leading to the accumulation of lipid droplets and subsequent lipoapoptosis in cancer cells nih.govnih.govnih.gov. This mechanism distinguishes TNBG from many conventional chemotherapeutic agents that directly target DNA nih.gov.
Studies have shown that the introduction of various substituent groups on different parts of the TNBG scaffold, particularly on the C-ring and E-ring, profoundly impacts their cellular pathway modulation and antiproliferative effects ctdbase.org. For instance, the isoquinoline (B145761) moiety within the TNBG molecular structure has been identified as essential for its antitumor effect. Derivatives with an isoquinoline moiety have demonstrated the ability to induce cellular lipid accumulation in vitro.
Specific examples of derivatives highlight this impact:
TNBG-5602 : This new isoquinoline derivative exhibited strong inhibitory activity against several human cancer cell lines, including liver cancer cells (QGY-7701) ctdbase.org. It was found to inhibit the proliferation of many cancer cells in vitro and showed potential as an anticancer drug ctdbase.org.
Compound 14g : Identified through CCK-8 assays, compound 14g demonstrated potent inhibitory effects on HepG2 and A549 cell growth, with IC50 values of 0.54 μM and 0.47 μM, respectively nih.gov. Its anticancer effects are partially attributed to the activation and upregulation of PPARγ expression nih.gov.
The following table summarizes the antiproliferative activity of selected this compound derivatives:
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | IC50 (μM) against HepG2 Cells nih.gov | IC50 (μM) against A549 Cells nih.gov | IC50 (μg/ml) against QGY-7701 Cells nih.gov | Key Structural Modification (if known) |
| This compound | Moderate inhibitory effect nih.gov | Moderate inhibitory effect nih.gov | 2.13–8.01 (range across 6 cell lines) nih.gov | N/A (Parent Compound) |
| TNBG-5602 | Not specified ctdbase.org | Not specified ctdbase.org | Strong inhibitory activity ctdbase.org | Isoquinoline derivative ctdbase.org |
| Compound 14g | 0.54 nih.gov | 0.47 nih.gov | Not specified nih.gov | Optimized for water solubility and PPARγ agonism nih.gov |
Note: IC50 values are approximate and may vary depending on experimental conditions and cell lines used across different studies.
Influence of Structural Modifications on Physicochemical Characteristics Relevant to Molecular Activity
Structural modifications, particularly on the C-ring of TNBG, have been explored to introduce polar or ionizable groups, thereby increasing water solubility. The optimization of the C-ring has led to a series of new sterol derivatives ctdbase.org. For example, compound 14g, a derivative designed for improved properties, exhibited an excellent water solubility of 31.4 mg/mL, which is more than 1000-fold higher than that of the parent TNBG (4 μg/mL) nih.gov. This dramatic improvement in solubility is crucial for potential pharmaceutical development, as it can lead to better absorption, distribution, and ultimately, enhanced in vivo efficacy.
Table 2: Solubility Comparison of this compound and a Key Derivative
| Compound | Water Solubility |
| This compound | 4 μg/mL nih.gov |
| Compound 14g | 31.4 mg/mL (>1000-fold increase) nih.gov |
Comparative Analysis of this compound and its Analogues with Structurally Related Heterocyclic Compounds
This compound stands out as a novel scaffold due to its unique combination of quinoxaline and tetrahydroisoquinoline moieties, forming a complex five-ring system ctdbase.orgnih.gov. While both quinoxaline and isoquinoline are common heterocyclic frameworks found in various biologically active compounds, including other anticancer agents, TNBG's specific arrangement and mechanism of action provide a distinct profile.
Unlike many conventional chemotherapeutic drugs that primarily target DNA or inhibit cell proliferation through direct cytotoxicity, TNBG and its derivatives exert their antitumor effects by interfering with lipid metabolism and inducing lipoapoptosis nih.govnih.govnih.gov. This non-cytotoxic mechanism, leading to lipid accumulation in cancer cells, differentiates it from compounds that might cause widespread damage to normal cells nih.govnih.gov. The specific structural features, such as the quinoxaline core and the tetrahydroisoquinoline side chain, are believed to contribute to its unique ability to induce this specific cellular response, potentially by interacting with targets like PPARγ nih.govnih.gov.
Advanced Research Methodologies Applied in Tetrazanbigen Studies
Proteomics-Based Analytical Techniques
Proteomics plays a crucial role in understanding the global protein changes induced by Tetrazanbigen, offering insights into its molecular targets and pathways. These techniques allow for the comprehensive analysis of protein expression, modification, and interaction within cells treated with TNBG.
Two-Dimensional Gel Electrophoresis (2-DE)
Two-Dimensional Gel Electrophoresis (2-DE) is a powerful technique used to separate complex protein mixtures based on their isoelectric point (pI) in the first dimension and molecular weight (MW) in the second dimension. In this compound research, 2-DE has been applied to analyze the subcellular proteome of human hepatocellular carcinoma cell lines, such as QGY-7701, after treatment with TNBG. citeab.comnih.gov This approach allows for the visualization and comparison of thousands of proteins simultaneously, revealing quantitative and qualitative changes in protein expression.
Studies have reported the detection of a significant number of differentially expressed proteins in TNBG-treated cells compared to control cells. For instance, one investigation identified 155 differentially expressed proteins, with 33 successfully identified, many of which were related to lipid metabolism. citeab.comnih.gov Another study observed 26 up-regulated or down-regulated proteins, with 11 of these identified by mass spectrometry. hznu.edu.cn The gel images obtained from 2-DE were typically analyzed using specialized software, such as 2-DE PDQuest, to identify and quantify these protein variations. citeab.comnih.gov
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Following 2-DE separation, Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is employed for the identification of the differentially expressed protein spots. This technique involves the ionization of peptides (derived from trypsin digestion of excised protein spots) and their subsequent analysis based on their mass-to-charge ratio, allowing for protein identification through database searching. citeab.comnih.govhznu.edu.cn
In studies on this compound, MALDI-TOF-MS has been instrumental in identifying specific proteins whose expression levels were significantly altered. Key proteins identified include microsomal triglyceride transfer protein (MTTP) and sterol regulatory element binding protein 1 (SREBP-1). citeab.comnih.govhznu.edu.cn These identified proteins often showed direct or indirect involvement in lipid metabolism, supporting the hypothesis that TNBG exerts its antitumor effects by interfering with cellular lipid homeostasis. nih.govhznu.edu.cn
Western Blot Analysis for Protein Expression Validation
Western blot analysis serves as a crucial validation step to confirm the changes in protein expression observed through 2-DE and MALDI-TOF-MS. This technique uses specific antibodies to detect and quantify target proteins, providing a more focused and quantitative assessment of protein levels. citeab.comnih.govhznu.edu.cnnih.gov
In this compound research, Western blot analysis has been extensively used to validate the altered expression of proteins such as SREBP-1 and MTTP. Consistent with proteomic analyses, Western blot results have confirmed the upregulation of SREBP-1 and the downregulation or relative absence of MTTP in TNBG-treated cells. citeab.comnih.gov These findings suggest that TNBG's mechanism involves the modulation of these key proteins, leading to lipid droplet accumulation in cancer cells. nih.gov Furthermore, Western blotting has also been utilized to evaluate the upregulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) expression by certain TNBG derivatives, linking their anticancer effects to partial PPARγ activation.
Cell-Based Assays for Studying Cellular Responses
Cell-based assays are fundamental for evaluating the direct impact of this compound on cellular processes, providing quantitative data on its biological activities.
Cell Proliferation Modulation Assays (e.g., CCK-8 assay for cell growth assessment)
Cell proliferation assays are critical for assessing the ability of a compound to inhibit or promote cell growth. The Cell Counting Kit-8 (CCK-8) assay, which measures cell viability based on the activity of mitochondrial dehydrogenases, has been widely employed to evaluate the antiproliferative effects of this compound and its derivatives on various human cancer cell lines. citeab.comsigmaaldrich.comnih.gov
Table 1: Illustrative IC50 Values of this compound Derivatives on Cancer Cell Lines (CCK-8 Assay)
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | QGY-7701 | 2.13-8.01 (μg/ml range) | sigmaaldrich.com |
| This compound | HepG2 | 2.13-8.01 (μg/ml range) | sigmaaldrich.com |
| 14g | HepG2 | 0.54 | |
| 14g | A549 | 0.47 | |
| 2a | QGY-7701 | 6.81 ± 0.24 | nih.gov |
| 2a | HepG2 | 7.69 ± 0.87 | nih.gov |
| Cisplatin | QGY-7701 | 8.75 | nih.gov |
| Cisplatin | HepG2 | 18.89 ± 2.01 | nih.gov |
Lipid Accumulation Staining Techniques (e.g., Oil Red O staining)
Given that this compound's antitumor mechanism involves lipoapoptosis, lipid accumulation staining techniques are essential for visualizing and quantifying intracellular lipid droplets. Oil Red O staining, a lipophilic dye, is commonly used for this purpose, allowing for the direct observation of lipid droplet formation within cells. citeab.comsigmaaldrich.comnih.gov
Studies have consistently shown that this compound treatment leads to a significant accumulation of lipid droplets in the cytoplasm of cancer cells, particularly in QGY-7701 hepatocellular carcinoma cells. citeab.comsigmaaldrich.comnih.govhznu.edu.cn This accumulation is a hallmark of the compound's mechanism of action, interfering with the lipid metabolism balance of tumor cells. nih.gov Quantitative analysis using Oil Red O staining has revealed that the amount of accumulated lipid droplets induced by TNBG derivatives, such as compound 2a, is proportional to both the concentration of the compound and the duration of treatment. nih.gov Furthermore, in vivo pathological analysis in xenograft models has corroborated these in vitro findings, demonstrating that TNBG can induce lipid accumulation specifically within cancer tissues, while sparing normal organs. sigmaaldrich.com
Table 2: Observed Lipid Accumulation in QGY-7701 Cells Treated with Compound 2a (Oil Red O Staining)
| Treatment (Compound 2a) | Observation (Oil Red O Staining) | Time/Dose Dependency | Reference |
| Untreated QGY-7701 cells | No lipid droplets observed. | N/A | nih.gov |
| Treated QGY-7701 cells | Large number of red granular substances (accumulated lipid droplets). | Increased in a time and dose-dependent manner. | nih.gov |
Future Directions and Emerging Research Avenues in Tetrazanbigen Chemistry and Molecular Biology
Exploration of Novel Synthetic Pathways and Catalytic Methods for Tetrazanbigen Synthesis
The efficient and sustainable synthesis of complex molecules like this compound is a critical area for ongoing research. Current synthetic routes may face challenges related to yield, selectivity, cost, and environmental impact. Therefore, the exploration of novel synthetic pathways and catalytic methods is paramount to overcome these limitations and ensure scalable and environmentally benign production.
Future research will likely focus on several key areas:
Green Chemistry Approaches: Implementing principles of green chemistry is crucial for developing more sustainable synthetic routes for this compound. This includes minimizing waste generation, using safer solvents and auxiliaries, and designing energy-efficient processes pnas.orgepitomejournals.compaperpublications.orgwikipedia.orglibretexts.org. The goal is to maximize atom economy, ensuring that a higher proportion of raw materials is incorporated into the final product libretexts.org.
Advanced Catalysis: The development and application of novel catalytic systems, including transition-metal catalysis and organocatalysis, can significantly improve the control over desired outcomes and product yields afjbs.com. Research into C–H bond activation and cross-dehydrogenative coupling, for instance, could lead to more direct and efficient syntheses of complex structures pnas.org.
Biocatalysis: Harnessing the power of enzymes (biocatalysis) offers a promising avenue for highly selective and environmentally friendly transformations in this compound synthesis. Enzymes can facilitate complex reactions with high specificity, potentially reducing the number of synthetic steps and minimizing the need for harsh reagents rice.edunih.gov.
Flow Chemistry: Transitioning from batch processes to continuous flow chemistry can offer substantial advantages, including enhanced safety, faster reaction rates, improved heat and mass transfer, and easier scalability vapourtec.comlabunlimited.comfreactor.comseqens.comnih.gov. This approach allows for precise control over reaction conditions, potentially enabling novel chemistries not feasible in traditional batch reactors labunlimited.comseqens.com.
Multicomponent Reactions (MCRs) and Domino Processes: These strategies can streamline the synthesis of complex molecules by forming multiple chemical bonds in a single operation, thereby reducing steps and waste afjbs.com. Applying MCRs to this compound synthesis could lead to rapid access to diverse structural analogues.
An example of potential research directions in synthetic efficiency could involve comparing different catalytic systems for a key coupling step in this compound formation, as illustrated in the hypothetical data table below.
Table 1: Hypothetical Comparison of Catalytic Methods for this compound Synthesis
| Catalyst System | Reaction Time (hours) | Yield (%) | Atom Economy (%) | Solvent | Notes |
| Palladium-based | 12 | 75 | 60 | Toluene (B28343) | Traditional method, requires inert atmosphere |
| Biocatalyst A | 8 | 88 | 95 | Water | High selectivity, mild conditions |
| Organocatalyst B | 10 | 82 | 78 | Ethanol | Reduced metal waste, moderate conditions |
| Flow Reactor (Ni-catalyzed) | 2 | 90 | 85 | THF | Faster, continuous production, potential for higher yields afjbs.com |
Deeper Elucidation of Unexplored Molecular and Cellular Mechanisms
While some biological activities of this compound may be known, a comprehensive understanding of its precise molecular and cellular mechanisms of action is often elusive. Future research aims to delve deeper into these unexplored territories, revealing the intricate interactions that govern its biological effects.
Key areas for mechanistic elucidation include:
Multi-omics Profiling: Advanced techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how this compound influences cellular processes. Single-cell analysis, in particular, is critical for dissecting heterogeneity within cell populations, allowing for the discovery of subtle mechanisms that might be masked in bulk analyses wikipedia.orgnih.govrsc.orgphdcourses.dk.
High-Resolution Imaging: Techniques like super-resolution fluorescence microscopy and cryogenic electron microscopy (cryo-EM) can visualize this compound's localization within cells and its interactions with specific biomolecules at a high spatial resolution phdcourses.dk. This can reveal binding sites, conformational changes, and dynamic cellular responses.
Target Identification and Validation: Employing advanced biochemical and biophysical methods, researchers can precisely identify the direct protein or nucleic acid targets of this compound. This includes affinity purification coupled with mass spectrometry (chemoproteomics) to identify binding partners febs.org.
Pathway Mapping and Network Analysis: Beyond direct targets, understanding the downstream signaling pathways and broader cellular networks modulated by this compound is crucial. This involves studying protein phosphorylation, gene expression changes, and metabolic flux alterations to construct a comprehensive map of its cellular impact plos.org.
Single-Molecule Studies: Investigating the dynamics of this compound's interactions with individual biomolecules inside cells can provide unprecedented insights into its mechanism, overcoming limitations of population-averaged measurements plos.org.
Hypothetical research findings on the molecular mechanisms of this compound could include:
Table 2: Hypothetical Molecular and Cellular Effects of this compound
| Cellular Process | Observed Effect | Proposed Mechanism | Techniques Used |
| Apoptosis | Increased Caspase-3 activity | Direct inhibition of anti-apoptotic protein X | Proteomics, Live-cell imaging wikipedia.org |
| Cell Proliferation | Reduced cell division | Downregulation of Cyclin D1 expression | Transcriptomics, Flow cytometry rsc.org |
| Mitochondrial Function | Altered ATP production | Interaction with Complex I of electron transport chain | Metabolomics, High-resolution respirometry |
| Gene Expression | Upregulation of stress response genes | Activation of Transcription Factor Y | Single-cell RNA-seq, ChIP-seq duke.edu |
Rational Design and Development of this compound Analogues as Chemical Probes for Biological Research
Chemical probes are indispensable tools in chemical biology, allowing researchers to selectively modulate protein function and investigate biological mechanisms promega.derjeid.comthermofisher.krchemicalprobes.org. The rational design of this compound analogues aims to create highly specific and potent probes to dissect complex biological systems.
Future research in this area will focus on:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are fundamental to understanding how structural modifications to this compound influence its biological activity, selectivity, and physicochemical properties unc.edutandfonline.comnih.govmdpi.comdigitellinc.com. This involves synthesizing a series of analogues with systematic changes and evaluating their effects.
Improving Selectivity and Potency: Designing analogues with enhanced selectivity for specific targets and improved potency is a continuous goal. This might involve fine-tuning binding interactions, optimizing pharmacokinetic properties, and minimizing off-target effects nih.gov.
Development of Activity-Based Probes (ABPs): ABPs are powerful tools that covalently label active enzymes, allowing for the identification and profiling of enzyme activity in complex biological samples. Developing this compound-based ABPs could provide insights into its target engagement and the activity state of its target proteins.
Fluorescent and Affinity Probes: Incorporating fluorescent tags or affinity handles into this compound analogues enables their visualization within cells and facilitates the isolation of their binding partners nih.govresearchgate.netnih.gov. These probes are invaluable for imaging, target validation, and pull-down experiments.
Modulating Different Functions: Beyond inhibition, designing this compound analogues that act as activators, degraders, or molecular glues can provide a more nuanced understanding of its target's biological role tandfonline.comnih.gov.
Table 3: Hypothetical this compound Analogues as Chemical Probes
| Analogue Name | Structural Modification | Intended Use | Key Feature |
| This compound-F | Addition of a fluorophore | Live-cell imaging | High photostability nih.govresearchgate.net |
| This compound-Bio | Biotinylation | Target pull-down | High affinity for streptavidin |
| This compound-Act | Specific functional group for activation | Target activation | Enhanced agonistic activity |
| This compound-Deg | Proteasome recruiting tag | Target degradation | Induces protein knockdown nih.gov |
Advanced Computational Modeling for Predictive Compound Design
Computational modeling has become an indispensable tool in modern chemical and biological research, significantly accelerating the discovery and optimization of new compounds frontiersin.orgmdpi.combohrium.compharmafocusasia.comrroij.com. For this compound, advanced computational approaches will play a crucial role in predicting compound properties, guiding synthesis, and designing novel analogues.
Future directions include:
Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes and affinities of this compound and its analogues with target proteins, providing insights into structure-activity relationships and guiding rational design frontiersin.orgbohrium.comrroij.comacs.orgoup.comnih.govnih.gov. Molecular dynamics simulations offer a dynamic view of protein-ligand interactions, including conformational changes and binding free energies bohrium.comrroij.comoup.com.
Quantum Mechanics (QM) Calculations: QM methods provide a highly accurate description of electronic structure and reactivity, essential for understanding bond formation, reaction mechanisms, and spectroscopic properties of this compound rroij.comoup.comnih.gov.
Machine Learning (ML) and Artificial Intelligence (AI): The integration of ML and AI algorithms with traditional computational chemistry methods is revolutionizing compound design mdpi.combohrium.compharmafocusasia.comrroij.comacs.orgoup.comnih.govuniversiteitleiden.nl. These approaches can predict various properties (e.g., binding affinity, solubility, metabolic stability), prioritize potential candidates from vast chemical libraries (virtual screening), and even generate novel molecular structures (de novo design) frontiersin.orgmdpi.combohrium.compharmafocusasia.comnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structure of this compound analogues and their biological activities, enabling the prediction of activity for new, unsynthesized compounds mdpi.comfrontiersin.orgpharmafocusasia.comnih.govnih.gov.
Pharmacophore Modeling: This technique identifies the essential structural features required for this compound's biological activity, guiding the design of new analogues with enhanced efficacy frontiersin.orgpharmafocusasia.comnih.gov.
High-Performance Computing (HPC): The increasing complexity of computational models necessitates the use of HPC resources, including parallel computing and GPU acceleration, to reduce computational time and handle large datasets bohrium.compharmafocusasia.com.
The synergy between computational predictions and experimental validation will be key to accelerating the discovery and development of this compound-based compounds.
Table 4: Applications of Advanced Computational Modeling in this compound Research
| Computational Method | Application in this compound Research | Expected Outcome |
| Molecular Docking | Predicting binding pose to target protein X | Identification of optimal binding sites and interactions frontiersin.orgbohrium.comacs.org |
| Molecular Dynamics | Simulating this compound-protein complex stability | Understanding conformational changes and binding dynamics bohrium.comrroij.com |
| Machine Learning | Predicting biological activity of new analogues | Prioritization of compounds for synthesis and testing mdpi.comacs.orgnih.gov |
| QSAR Modeling | Developing predictive models for potency | Guiding structural modifications to enhance activity mdpi.comfrontiersin.orgpharmafocusasia.com |
| Quantum Mechanics | Analyzing electronic properties and reactivity | Optimizing reactive centers for desired transformations rroij.com |
Q & A
Q. What are the established synthetic routes for Tetrazanbigen and its key derivatives, and how is structural integrity validated?
this compound is synthesized from (1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine and 2,3-dichloro-6-methoxyquinoxaline under controlled conditions . Structural confirmation relies on single-crystal X-ray diffraction, with hydrogen atoms geometrically idealized using software like Ortep3 . For derivatives, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for purity and identity verification.
Methodological Tip : Always cross-validate synthetic pathways with computational tools (e.g., Gaussian for molecular geometry optimization) and experimental crystallography to minimize structural ambiguities.
Q. Which in vitro models are most relevant for evaluating this compound’s anticancer activity?
Q. How are preliminary pharmacokinetic properties (e.g., solubility) assessed for this compound analogs?
Solubility is quantified via shake-flask methods under physiological pH (7.4). This compound’s poor solubility (4 μg/mL) prompted the development of analog 45a (31.4 mg/mL) through structural modifications targeting hydrophilic groups .
Advanced Research Questions
Q. What computational strategies optimize this compound derivatives for enhanced receptor binding?
3D-QSAR models (CoMFA and CoMSIA) are used to correlate molecular fields (steric, electrostatic) with bioactivity. For example, CoMSIA models achieved Q² = 0.592 and R² = 0.887, validated via test molecules (R²test = 0.717) . Molecular docking (AutoDockTools-1.5.7) further identifies binding poses with receptors like 3S9S, prioritizing derivatives with favorable binding energies (<-8 kcal/mol).
Methodological Tip : Validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess stability over time.
Q. How can researchers resolve contradictions in reported IC50 values across studies?
Discrepancies may arise from assay variability (e.g., incubation time, cell passage number) or compound purity. Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry:
- Replicate experiments ≥3 times.
- Include positive controls (e.g., doxorubicin) and validate purity via HPLC .
- Cross-reference data with public repositories like ChEMBL for consistency checks .
Q. What strategies improve the pharmacokinetic profile of this compound analogs beyond solubility?
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability.
- ADMET Prediction : Use tools like SwissADME to prioritize analogs with optimal logP (2–3) and low CYP450 inhibition .
- In Vivo Validation : Xenograft models (e.g., murine HepG2 tumors) assess tumor reduction at 10 mg/kg doses, paired with HPLC plasma analysis for bioavailability .
Methodological Best Practices
- Data Reproducibility : Document experimental protocols in line with Beilstein Journal standards, including raw spectra and crystallography data in supplementary materials .
- Ethical Design : Ensure in vivo studies follow institutional animal care guidelines, with sample sizes justified via power analysis .
- Literature Synthesis : Use tools like Google Dataset Search to identify gaps (e.g., limited data on TNBG’s off-target effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
